Sodium 2-Methoxy-2-oxoethanesulfonate
Overview
Description
Sodium 2-Methoxy-2-oxoethanesulfonate is a chemical compound with the molecular formula C3H5NaO5S and a molecular weight of 176.12 g/mol . It is a water-soluble compound commonly used as a reducing agent and protective agent in various industrial and pharmaceutical applications. This compound is also known for its fungicidal and ovicidal properties, making it useful in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-Methoxy-2-oxoethanesulfonate can be synthesized through the reaction of methyl bromoacetate with sodium sulfite . The reaction typically involves the following steps:
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then isolated and purified through crystallization or other suitable methods.
Methyl bromoacetate: is reacted with in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-Methoxy-2-oxoethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It acts as a reducing agent in certain chemical reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium 2-Methoxy-2-oxoethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a protective agent for biomolecules.
Medicine: Utilized in the pharmaceutical industry for drug synthesis and as a stabilizing agent.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Sodium 2-Methoxy-2-oxoethanesulfonate involves its ability to donate electrons, making it an effective reducing agent . It interacts with molecular targets such as enzymes and proteins, stabilizing them and preventing oxidative damage . The compound’s sulfonate group also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-Methoxy-2-oxoethanesulfonate: Known for its reducing and protective properties.
Sodium Methanesulfonate: Another sulfonate compound with similar applications but different reactivity.
Sodium Ethanesulfonate: Used in similar industrial applications but with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a sulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring both reducing and protective properties .
Biological Activity
Sodium 2-Methoxy-2-oxoethanesulfonate, also known as a sulfonic acid derivative, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from various scientific sources.
Chemical Structure and Properties
This compound is characterized by its sulfonate group, which contributes to its solubility and reactivity in biological systems. The chemical structure can be represented as follows:
This compound is typically used in various biochemical applications due to its ability to interact with biological macromolecules.
Mechanisms of Biological Activity
Research indicates that this compound exhibits antioxidant and antimicrobial properties. Its mechanism of action primarily involves the modulation of oxidative stress responses and the inhibition of microbial growth.
- Antioxidant Activity : The compound has been shown to enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.
- Antimicrobial Properties : Studies demonstrate that this sulfonate can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, depending on the cell line tested. The findings are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Disruption of mitochondrial function |
A549 (Lung) | 25 | Inhibition of cell proliferation |
Case Studies
- Case Study on Hepatotoxicity : A study involving rat hepatocytes demonstrated that exposure to this compound resulted in a dose-dependent decrease in cell viability, indicating potential hepatotoxic effects at higher concentrations. The study highlighted the importance of monitoring liver function during therapeutic applications.
- Environmental Impact Assessment : Research on the degradation products of this compound suggests that while it has beneficial biological activities, its environmental persistence could pose risks to aquatic ecosystems. Monitoring its concentration in water bodies is essential for assessing ecological impacts.
Properties
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635747 | |
Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29508-16-5 | |
Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.